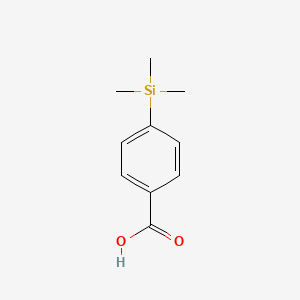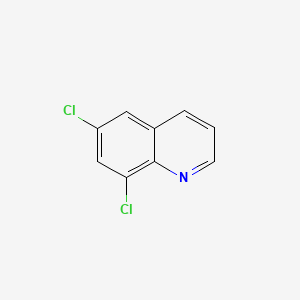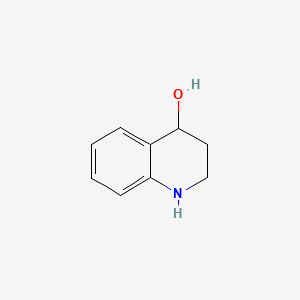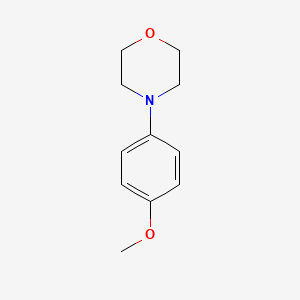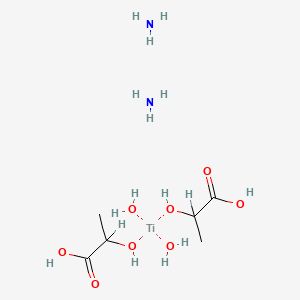
Dihydroxybis(ammoniumlactato)titan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxybis(ammonium lactato)titanium(IV) is used in the production of water-soluble titanium complexes . It is a clear to turbid colorless to yellow liquid with a specific gravity of 1.180-1.250 @ 25°C .
Synthesis Analysis
Dihydroxybis(ammonium lactato)titanium(IV) serves as a valuable precursor for the synthesis of titanium dioxide (TiO₂) nanomaterials, particularly nanofibers with specific properties. It has been used in the high-temperature hydrolysis of Titanium(IV) Bis(ammonium Lactato)dihydroxide and in the formation of TiO₂ via the decomposition of PVP .Molecular Structure Analysis
The molecular formula of Dihydroxybis(ammonium lactato)titanium(IV) is C6H18N2O8Ti, and its molecular weight is 294.08 .Chemical Reactions Analysis
Dihydroxybis(ammonium lactato)titanium(IV) can be used as a water-soluble Ti precursor for the synthesis of TiO₂/WO₃ nanofibers applicable in photocatalysis . It can also react to synthesize a complex with pyrocatechol violet, which can be used as a colorimetric HF sensing dye .Physical and Chemical Properties Analysis
Dihydroxybis(ammonium lactato)titanium(IV) is a liquid at 20°C . It is colorless to light orange to yellow and has a concentration of 37.0 to 45.0 w/w% . It has a specific gravity of 1.180-1.250 @ 25°C .Wissenschaftliche Forschungsanwendungen
Photokatalysator-Vorläufer
Diese Verbindung dient als wasserlöslicher Titan-Vorläufer für die Synthese von TiO₂/WO₃-Nanofasern . Diese Nanofasern sind besonders wertvoll in der Photokatalyse aufgrund ihrer hohen Oberfläche und Reaktivität, die in Umweltbereinigungsprozessen eingesetzt werden kann, wie z. B. dem Abbau von Schadstoffen in Wasser oder Luft.
Kolorimetrische Sensorik
Dihydroxybis(ammoniumlactato)titan: wird verwendet, um Komplexe mit Pyrokatecholviolett zu synthetisieren, die als kolorimetrische Sensordye dienen . Diese Farbstoffe ändern ihre Farbe als Reaktion auf spezifische chemische Reize und können zum Nachweis von Fluorwasserstoff (HF) in verschiedenen Umgebungen verwendet werden.
Nanomaterialsynthese
Die Verbindung ist ein wertvoller Vorläufer für die Herstellung von Titandioxid (TiO₂) Nanomaterialien. TiO₂ wird wegen seiner Anwendungen in Solarzellen, Sensoren und als Photokatalysator für seine Fähigkeit, Sonnenlicht zur Katalyse von Reaktionen zu nutzen, intensiv erforscht.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Action Environment
The action, efficacy, and stability of Dihydroxybis(ammonium lactato)titanium can be influenced by various environmental factors. For instance, the compound’s ability to form stable aqueous solutions suggests that its action and stability can be influenced by the presence and characteristics of water in the environment . Furthermore, the compound’s efficacy in forming titanium-based structures may be influenced by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
The role of Dihydroxybis(ammonium lactato)titanium in biochemical reactions is significant. It is used in the production of water-soluble titanium complex
Molecular Mechanism
The molecular mechanism of action of Dihydroxybis(ammonium lactato)titanium is not well defined. It is known to be involved in the synthesis of TiO2/WO3 nanofibers applicable in photocatalysis
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dihydroxybis(ammonium lactato)titanium involves the reaction of titanium(IV) isopropoxide with ammonium lactate in the presence of water to form the desired compound.", "Starting Materials": [ "Titanium(IV) isopropoxide", "Ammonium lactate", "Water" ], "Reaction": [ "Add titanium(IV) isopropoxide to a reaction flask", "Add ammonium lactate to the reaction flask", "Add water to the reaction flask", "Heat the reaction mixture to 80-100°C and stir for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain Dihydroxybis(ammonium lactato)titanium" ] } | |
CAS-Nummer |
65104-06-5 |
Molekularformel |
C6H14NO8Ti- |
Molekulargewicht |
276.04 g/mol |
IUPAC-Name |
azanium;2-oxidopropanoate;titanium(4+);dihydroxide |
InChI |
InChI=1S/2C3H5O3.H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;/h2*2H,1H3,(H,5,6);1H3;2*1H2;/q2*-1;;;;+4/p-3 |
InChI-Schlüssel |
SVDLWUOONQVSMJ-UHFFFAOYSA-K |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.N.N.O.O.[Ti] |
Kanonische SMILES |
CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[NH4+].[OH-].[OH-].[Ti+4] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dihydroxybis(ammonium lactato)titanium in the synthesis of hollow TiO2 nanospheres?
A1: Dihydroxybis(ammonium lactato)titanium acts as a precursor to titanium dioxide (TiO2) in this synthesis []. When the sepharose gel containing protamine is soaked in the Dihydroxybis(ammonium lactato)titanium solution, a reaction occurs at room temperature. This reaction likely involves the Dihydroxybis(ammonium lactato)titanium interacting with the protamine and the sepharose gel network, leading to the formation of TiO2 within the gel matrix. Subsequent heating removes the gel and freeze-drying results in the formation of the hollow TiO2 nanospheres. The exact mechanism of hollow sphere formation is not fully elaborated in the provided abstract.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


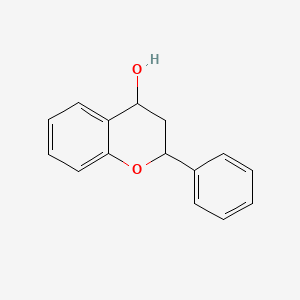


![Magnesium, chloro[(2-methylphenyl)methyl]-](/img/structure/B1583610.png)

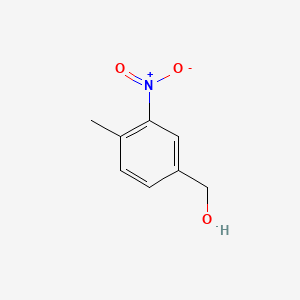
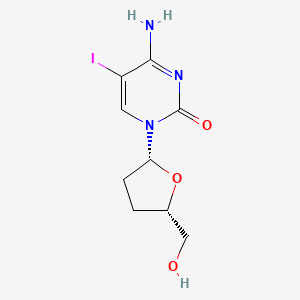
![Methyl 6-bromobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1583619.png)

